An In-depth Technical Guide to the Chemical Properties of p-Nitrophenyl Heptyl Ether
An In-depth Technical Guide to the Chemical Properties of p-Nitrophenyl Heptyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl heptyl ether is an organic chemical compound belonging to the class of aromatic ethers. Its structure, featuring a heptyl alkyl chain linked to a p-nitrophenyl group via an ether linkage, imparts specific chemical and physical properties that are of interest in various research and development applications, including as a potential intermediate in organic synthesis and for the study of enzyme kinetics. This technical guide provides a comprehensive overview of the known and estimated chemical properties of p-Nitrophenyl heptyl ether, detailed experimental protocols for its synthesis, and visualizations of relevant chemical pathways.
Chemical and Physical Properties
While specific experimental data for p-Nitrophenyl heptyl ether is limited in publicly available literature, its properties can be reliably estimated based on data from homologous p-nitrophenyl alkyl ethers and computational models. The following tables summarize these key properties.
Table 1: General and Physical Properties of p-Nitrophenyl Heptyl Ether
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉NO₃ | - |
| Molecular Weight | 237.29 g/mol | Calculated |
| CAS Number | 13565-36-1 | - |
| Appearance | Expected to be a solid or liquid at room temperature | Analogy to homologs |
| Melting Point | Estimated: 30-40 °C | Estimation based on homologs |
| Boiling Point | Estimated: >300 °C at 760 mmHg | Estimation based on homologs |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General solubility of ethers |
| logP (Octanol-Water Partition Coefficient) | Estimated: ~4.5 | Estimation |
Table 2: Estimated Spectroscopic Data for p-Nitrophenyl Heptyl Ether
| Spectroscopy | Characteristic Features |
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 6.9-8.2 ppm, characteristic of a para-substituted benzene ring. The doublet downfield corresponds to protons ortho to the nitro group. Alkyl Protons: A triplet for the -OCH₂- protons around δ 4.0 ppm. Multiplets for the other methylene groups between δ 1.2-1.8 ppm. A triplet for the terminal methyl group around δ 0.9 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 114-164 ppm. The carbon bearing the nitro group will be significantly deshielded. Alkyl Carbons: The -OCH₂- carbon signal around δ 69 ppm. Other methylene carbons between δ 22-32 ppm. The terminal methyl carbon around δ 14 ppm. |
| Infrared (IR) | C-O-C stretch (asymmetric): ~1250 cm⁻¹ C-O-C stretch (symmetric): ~1040 cm⁻¹ NO₂ stretch (asymmetric): ~1520 cm⁻¹ NO₂ stretch (symmetric): ~1345 cm⁻¹ C-H stretch (aromatic): ~3070 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 237 Key Fragments: Loss of the heptyl chain (m/z = 139, p-nitrophenoxide ion), fragmentation of the alkyl chain. |
Chemical Reactivity
The reactivity of p-nitrophenyl heptyl ether is primarily dictated by the p-nitrophenyl group and the ether linkage.
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Ether Cleavage: The ether bond can be cleaved under harsh conditions, for example, by strong acids like HBr or HI.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation is crucial for synthesizing amino-substituted aromatic compounds.
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Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions.
Experimental Protocols
Synthesis of p-Nitrophenyl Heptyl Ether via Williamson Ether Synthesis
This method is a reliable and widely used procedure for the synthesis of ethers. It involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.
Materials:
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p-Nitrophenol
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1-Bromoheptane
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
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Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
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Add 1-bromoheptane (1.1 eq) to the reaction mixture.
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Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
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Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
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Dissolve the resulting residue in 100 mL of diethyl ether.
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Transfer the ether solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude p-nitrophenyl heptyl ether.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Williamson Ether Synthesis of p-Nitrophenyl Heptyl Ether
The following diagram illustrates the reaction pathway for the synthesis of p-nitrophenyl heptyl ether via the Williamson ether synthesis.
Caption: Reaction scheme for the Williamson ether synthesis of p-nitrophenyl heptyl ether.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of p-nitrophenyl heptyl ether.
